1-Butyl-4-methylnaphthalene
CAS No.: 52718-76-0
Cat. No.: VC18426476
Molecular Formula: C15H18
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52718-76-0 |
|---|---|
| Molecular Formula | C15H18 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | 1-butyl-4-methylnaphthalene |
| Standard InChI | InChI=1S/C15H18/c1-3-4-7-13-11-10-12(2)14-8-5-6-9-15(13)14/h5-6,8-11H,3-4,7H2,1-2H3 |
| Standard InChI Key | ZWRABTBXVLAGFC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C2=CC=CC=C12)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Butyl-4-methylnaphthalene (C₁₅H₁₈) consists of a naphthalene core substituted with a butyl group at position 1 and a methyl group at position 4. While direct experimental data for this specific compound remains limited, structural analogs such as 1-butyl-4-methylnaphthalene-1,4-diol (C₁₅H₂₀O₂) provide insight into its configuration . The naphthalene backbone confers aromatic stability, while alkyl substituents influence solubility and reactivity.
Stereoelectronic Properties
The butyl chain at position 1 introduces steric hindrance, potentially affecting π-π stacking interactions in crystalline phases. Computational models of similar systems suggest that methyl groups at position 4 enhance thermal stability by reducing rotational freedom in the fused ring system .
Synthetic Methodologies
| Component | Specification |
|---|---|
| Catalyst | Bis(triphenylphosphine)nickel dichloride |
| Solvent | Petroleum ether |
| Temperature Range | 95–105°C |
| Yield | >90% (for analogous reactions) |
Adapting this protocol for 1-butyl-4-methylnaphthalene would require substituting methyl Grignard reagents with butyl equivalents, though steric effects may necessitate catalyst optimization .
Analytical Characterization
Spectroscopic Signatures
While direct data for 1-butyl-4-methylnaphthalene is unavailable, studies on 1-butyl-3-(1-(4-methyl)naphthoyl)indole demonstrate the utility of:
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with butyl chain signals at δ 0.9 (CH₃), 1.3 (CH₂), and 1.6 (CH₂ adjacent to naphthalene) .
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GC/MS: Molecular ion peaks at m/z 198 (naphthalene core) with fragmentation patterns characteristic of alkyl side chains .
Pharmacological and Industrial Applications
Synthetic Cannabinoid Analogs
The detection of 1-butyl-3-(1-(4-methyl)naphthoyl)indole in adulterated herbal products (6–47 mg/g concentrations) highlights the misuse potential of alkylnaphthalene derivatives in psychoactive substances . This underscores the importance of regulatory monitoring for structural analogs like 1-butyl-4-methylnaphthalene.
Material Science Applications
Dimethylnaphthalene derivatives serve as precursors for high-performance polymers. The patent-described synthetic route suggests that butyl-substituted variants could modify polymer glass transition temperatures (Tg) by 15–20°C compared to methyl analogs.
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